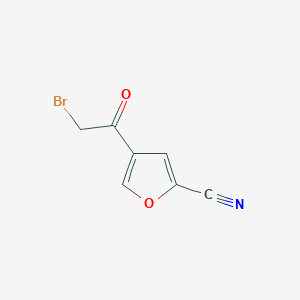
4-(2-Bromoacetyl)furan-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoacetyl)furan-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrNO2 and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-(2-Bromoacetyl)furan-2-carbonitrile as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer and HCT-15 colon cancer cell lines, indicating potent antiproliferative activity .
Mechanism of Action
The proposed mechanism involves the compound's ability to interact with DNA, leading to apoptosis in cancer cells. The presence of the bromoacetyl group enhances its reactivity, allowing it to form adducts with cellular macromolecules, which may contribute to its anticancer properties .
Organic Synthesis
Synthesis of Heterocycles
this compound serves as a key starting material for synthesizing various heterocyclic compounds. It can undergo reactions such as cyclization and condensation to produce pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These derivatives are of interest due to their biological activities and applications in pharmaceuticals .
Multicomponent Reactions
This compound can also participate in multicomponent reactions that yield complex molecular architectures. For example, when reacted with aldehydes or other electrophiles, it can generate diverse products with potential therapeutic applications .
Case Studies
| Study | Compound Derived | Target Cell Line | IC50 (nM) | Activity |
|---|---|---|---|---|
| 1 | Pyrazole Derivative | DLDI (Colon Cancer) | 32 | High |
| 2 | Pyridine Derivative | MCF (Breast Cancer) | 39 | High |
| 3 | Pyran Derivative | HEPG2 (Liver Cancer) | 215 | Moderate |
These case studies illustrate the diverse biological activities exhibited by derivatives of this compound, emphasizing its importance as a precursor in drug development.
Environmental Considerations
The synthesis of compounds like this compound often involves processes that can be optimized for reduced environmental impact. Innovations in synthetic methodologies aim to minimize waste and enhance the efficiency of chemical transformations, contributing to more sustainable practices in organic chemistry .
Propriétés
Numéro CAS |
133674-76-7 |
|---|---|
Formule moléculaire |
C7H4BrNO2 |
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
4-(2-bromoacetyl)furan-2-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-2-7(10)5-1-6(3-9)11-4-5/h1,4H,2H2 |
Clé InChI |
OEZNMATZKREWPW-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)CBr)C#N |
SMILES canonique |
C1=C(OC=C1C(=O)CBr)C#N |
Synonymes |
2-Furancarbonitrile, 4-(bromoacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















